molecular formula C5H6O3 B3029304 Methyl Prop-2-ynyl Carbonate CAS No. 61764-71-4

Methyl Prop-2-ynyl Carbonate

Cat. No.: B3029304
CAS No.: 61764-71-4
M. Wt: 114.1 g/mol
InChI Key: AUUBCQYRIBDKHO-UHFFFAOYSA-N
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Description

Significance of Carbonate Functional Groups in Chemical Transformations

The carbonate functional group, characterized by a carbonyl group flanked by two alkoxy groups, is a fundamental component of many organic molecules. wikipedia.org In the context of chemical transformations, carbonates serve as more than just stable linking units. They can act as protecting groups for alcohols, and their reactivity can be harnessed in a variety of synthetic operations. For instance, the carbonate moiety can influence the electronic properties of adjacent functional groups and participate in cyclization reactions. wikipedia.orgacs.org Furthermore, the basicity of the carbonate can be exploited in certain reaction conditions, and it can play a role in stabilizing transition metal complexes involved in catalytic cycles. mdpi.com The diverse reactivity of the carbonate group makes it a valuable functional handle in the strategic design of synthetic pathways. solubilityofthings.comfsu.edu

Role of Propargylic Moieties in Modern Synthetic Chemistry

Propargylic moieties, which contain a carbon-carbon triple bond adjacent to a carbon atom bearing a leaving group or other functionality, are highly prized in modern synthetic chemistry. rsc.org The alkyne unit within the propargyl group provides a rich platform for a wide array of chemical transformations. rsc.org It can undergo reactions such as nucleophilic substitution, addition, and cyclization, and it is a key participant in powerful coupling reactions like the Sonogashira coupling and click chemistry. rsc.orgatomfair.comiris-biotech.de The presence of a terminal alkyne also offers a site for deprotonation, creating a potent nucleophile for carbon-carbon bond formation. rsc.org The versatility of the propargyl group has led to its incorporation into numerous natural products, pharmaceuticals, and advanced materials. rsc.orgtandfonline.com

Methyl Prop-2-ynyl Carbonate as a Key Intermediate in Complex Molecule Construction

This compound synergistically combines the reactivity of both the carbonate and propargyl functionalities, making it a particularly valuable intermediate in the synthesis of complex molecules. atomfair.com Its utility has been demonstrated in a variety of synthetic applications, including its use in palladium-catalyzed carbonylative cross-coupling reactions to produce cyclopenta[b]indole (B15071945) derivatives. clockss.org In these reactions, the propargyl carbonate acts as an electrophile, reacting with an organoboron reagent under a carbon monoxide atmosphere to construct intricate heterocyclic frameworks. clockss.org This exemplifies how the dual reactivity of this compound can be leveraged to achieve significant molecular complexity in a single transformation. The compound is also utilized as a chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com

Overview of Research Trajectories for Alkynyl Carbonates

The study of alkynyl carbonates, including this compound, is an active area of research in organic synthesis. Current investigations are focused on expanding the scope of their applications and developing novel transformations. One significant research direction involves the use of alkynyl carbonates in catalytic reactions to generate diverse molecular scaffolds. For example, the reaction of propargyl alcohols with carbon dioxide, often facilitated by transition metal catalysts or strong bases, can lead to the formation of cyclic carbonates. mdpi.com Researchers are also exploring the use of alkynyl carbonates in combination with other reagents to achieve new types of bond formations and molecular rearrangements. The development of more efficient and selective catalytic systems for the transformation of alkynyl carbonates remains a key objective, with the potential to unlock new and powerful synthetic methodologies. researchgate.net

PropertyValue
IUPAC Name This compound
CAS Number 61764-71-4
Molecular Formula C₅H₆O₃
Molecular Weight 114.10 g/mol
SMILES COC(=O)OCC#C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl prop-2-ynyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-4-8-5(6)7-2/h1H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUBCQYRIBDKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447525
Record name Methyl Prop-2-ynyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61764-71-4
Record name Methyl Prop-2-ynyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reaction Pathways Involving Methyl Prop 2 Ynyl Carbonate and Its Analogues

Elucidation of Catalytic Reaction Mechanisms

The catalytic transformations of propargylic carbonates, including methyl prop-2-ynyl carbonate, are predominantly facilitated by transition metals such as palladium, gold, and copper. clockss.orgorganic-chemistry.orgorganic-chemistry.org These reactions often proceed through the formation of key intermediates like π-propargyl or π-allyl metal complexes. clockss.orgacs.org

In palladium-catalyzed reactions, the process is typically initiated by the oxidative addition of a Pd(0) complex to the propargylic carbonate. dicp.ac.cnresearchgate.net This step leads to the formation of a cationic π-propargylpalladium intermediate. clockss.org Subsequent transformations are then dictated by the nature of the nucleophile and the reaction conditions. For instance, soft nucleophiles can attack this intermediate, leading to a variety of products. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the intricate details of these catalytic cycles, including the structures of transition states and the energy barriers associated with different pathways. acs.orgdicp.ac.cn

Gold catalysts, on the other hand, can activate the alkyne moiety of propargylic carbonates towards nucleophilic attack. organic-chemistry.orgacs.org This can lead to unique reaction pathways, such as 1,2-carbonate migration, resulting in the formation of α-functionalized-α,β-unsaturated ketones with high stereoselectivity. organic-chemistry.orgacs.org The mechanism involves the regioselective attack of an oxidant on the gold-activated alkyne, forming an alkenylgold intermediate which then undergoes further transformation. organic-chemistry.orgacs.org

Copper-catalyzed reactions of propargylic carbonates have also been developed, for example, in the synthesis of allenylboronates from the reaction with diboron (B99234) reagents. organic-chemistry.org These reactions are highly selective and can proceed with excellent chirality transfer. organic-chemistry.org

The table below summarizes the key catalysts and the proposed reactive intermediates in the transformation of propargylic carbonates.

Catalyst SystemKey Reactive IntermediateTypical Transformation
Palladium(0)π-Propargylpalladium complexNucleophilic substitution, Cyclization
Gold(I)Alkenylgold intermediateOxidative reactions, 1,2-carbonate migration
Copper(I)Allenylcopper speciesBorylation, Substitution reactions

Decarboxylative Processes in Coupling Reactions

Decarboxylation is a pivotal step in many reactions involving this compound and its analogues, serving to generate a reactive intermediate in situ. clockss.orgacs.org This process is often coupled with allylation or other bond-forming reactions, providing a powerful strategy for the construction of complex molecules under mild conditions. nih.gov

In palladium-catalyzed decarboxylative reactions, the carbonate group acts as a leaving group, facilitating the formation of a π-allyl or π-propargyl palladium intermediate upon its departure as carbon dioxide. clockss.orgnih.gov This process is often irreversible due to the gaseous nature of CO2. youtube.com The in situ generated organometallic species is then trapped by a nucleophile. nih.gov A key advantage of this approach is the ability to generate specific enolates or other nucleophiles under neutral conditions, avoiding the need for strong bases. nih.gov

For example, in the decarboxylative allylic alkylation of enol carbonates, the palladium catalyst promotes both the decarboxylation and the subsequent C-C bond formation. nih.gov The regioselectivity of these reactions is often high, suggesting that the nucleophile is generated and trapped in a controlled manner within the coordination sphere of the metal. nih.govnih.gov

The decarboxylation can also be part of a "CO2-recycling" process, where the liberated carbon dioxide is reincorporated into the product molecule. clockss.org In some palladium-catalyzed reactions of propargylic carbonates with phenols, decarboxylation of the starting material is followed by a series of steps that ultimately lead to the formation of a new cyclic carbonate. clockss.org

Sigmatropic Rearrangements in Propargylic Systems

Propargylic systems, including derivatives of this compound, are known to undergo sigmatropic rearrangements, which are concerted pericyclic reactions involving the migration of a σ-bond across a π-system. The organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, in particular, is a prominent pathway.

Upon heating or under catalysis, O-methyl (S)-prop-2-ynyl dithiocarbonates, analogues of this compound, can undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form isomeric allenes. These allenes can exist in equilibrium with cyclic betaines, which are reactive intermediates capable of participating in further transformations.

In gold-catalyzed reactions, a double organic-chemistry.orgorganic-chemistry.org-rearrangement of 1,7-diyn-3,6-bis(propargyl carbonates) has been proposed as a key step in the formation of naphtha[b]cyclobutenes. rsc.org This process involves the nucleophilic attack of the carbonate group on the gold-activated alkyne, leading to the formation of a bis(allenyl carbonate) intermediate, which then undergoes the rearrangement. rsc.org

Cycloaddition Reaction Mechanisms

This compound and its derivatives are valuable precursors for various cycloaddition reactions, enabling the construction of diverse cyclic and heterocyclic frameworks. These reactions often proceed through the in-situ generation of reactive intermediates.

Formal [3+2]-cycloaddition reactions involving propargylic carbonates provide a direct route to five-membered rings. dicp.ac.cn These reactions can be catalyzed by various transition metals, including nickel and palladium. dicp.ac.cn

In a nickel-catalyzed asymmetric [3+2] annulation, propargylic carbonates react with vinylogous donors. dicp.ac.cn The proposed mechanism, supported by DFT calculations, involves the initial oxidative addition of the Ni(0) catalyst to the propargylic carbonate to generate a cationic π-propargyl nickel complex. dicp.ac.cn This is followed by deprotonation of the donor to form a nucleophile, which then attacks the nickel complex. The regioselectivity of this attack determines the final product structure. dicp.ac.cn

In another example, the thermal rearrangement of O-methyl (S)-prop-2-ynyl dithiocarbonates generates a cyclic betaine (B1666868) intermediate which can participate in a formal [3+2]-cycloaddition with electrophilic alkenes to yield cyclopentene (B43876) derivatives. Experimental evidence suggests a stepwise mechanism for this transformation rather than a concerted one.

This compound can be utilized in the synthesis of precursors for Diels-Alder reactions. For instance, it can be used to prepare substituted furans, which are known dienes in [4+2] cycloadditions. In one study, this compound was reacted with methyl acetoacetate (B1235776) under palladium catalysis to synthesize a 2,4-dimethylfuran-3-carboxylic acid methyl ester. nih.gov This furan (B31954) derivative then readily underwent a clean and efficient Diels-Alder cycloaddition with an N-arylmaleimide. nih.gov The Diels-Alder reactions of five-membered heterocycles like furans often yield exo adducts, particularly at elevated temperatures. nih.gov

Formal [3+2]-Cycloaddition Reactions

Regioselectivity and Stereoselectivity in Carbonate Transformations

The control of regioselectivity and stereoselectivity is a critical aspect of the synthetic utility of this compound and its analogues. The choice of catalyst, ligands, and reaction conditions plays a crucial role in determining the outcome of these transformations.

In palladium-catalyzed reactions, the regioselectivity of nucleophilic attack on the π-propargylpalladium intermediate is a key determinant of the product structure. clockss.orgacs.org The nature of the nucleophile and the ligands on the palladium center can influence whether the attack occurs at the central or terminal carbon of the propargyl unit. dicp.ac.cn For instance, in decarboxylative coupling reactions, the regioselectivity can be predictably controlled by using an enol carbonate of one of the coupling partners. lookchem.com

Stereoselectivity is also a major consideration, particularly in the synthesis of chiral molecules. Asymmetric catalysis, employing chiral ligands, has been successfully applied to achieve high enantioselectivity in reactions of propargylic carbonates. dicp.ac.cnnih.gov For example, highly substituted chromans have been constructed with high stereoselectivity through a palladium-catalyzed reaction of propargylic carbonates with 2-(2-hydroxyphenyl)acetates. nih.gov Similarly, nickel-catalyzed [3+2] annulations have been shown to proceed with high diastereo- and enantiocontrol. dicp.ac.cn

In gold-catalyzed reactions, excellent regio- and diastereocontrol have been achieved in the oxidative transformation of propargylic carbonates. organic-chemistry.orgacs.org The regioselectivity is attributed to the electronic effects of the carbonate group, which renders the β-carbon of the propargylic system more electrophilic. acs.org

The following table provides examples of regioselective and stereoselective transformations of propargylic carbonates.

Reaction TypeCatalyst/LigandOutcome
Cyclization of propargylic carbonates with 2-(2-hydroxyphenyl)acetatesPalladium / Chiral LigandsHighly stereoselective construction of chromans. nih.gov
[3+2] Annulation of propargylic carbonates and vinylogous donorsNickel / Chiral Bisphosphine LigandHigh regio-, diastereo-, and enantiocontrol. dicp.ac.cn
Gold-catalyzed oxidative reaction of propargylic carbonatesGold(I)Excellent regio- and diastereocontrol in the synthesis of α-functionalized-α,β-unsaturated ketones. organic-chemistry.orgacs.org
Decarboxylative allylic alkylation of enol carbonatesPalladium / Chiral LigandsHigh regioselectivity and enantioselectivity. nih.gov

Stepwise Versus Concerted Reaction Pathways

In the context of nucleophilic substitution reactions, the aminolysis of carbonate esters has been a subject of detailed mechanistic investigation. For instance, kinetic studies on the reactions of secondary alicyclic amines with 2,4,6-trinitrophenyl methyl carbonate (TNPMC), an analogue of this compound, have provided strong evidence for a concerted mechanism. These studies, conducted in aqueous solution, show a linear relationship in Brönsted-type plots (logarithm of the second-order rate constant versus the pKa of the conjugate acid of the amine) with a slope (β) of 0.36. The absence of a break in this plot, which would be indicative of a change in the rate-determining step, supports a concerted process where the formation and cleavage of bonds occur in a single transition state. In these reactions, 2,4,6-trinitrophenyl acetate (B1210297) (TNPA) was found to be more reactive than TNPMC, a difference attributed to the greater electron-releasing effect of the methoxy (B1213986) group in the carbonate compared to the methyl group in the acetate.

Conversely, formal [3+2]-cycloaddition reactions involving analogues such as O-methyl (S)-prop-2-ynyl dithiocarbonate with electrophilic alkenes have been shown to proceed through a stepwise pathway. Initial observations that favored a stepwise route were later supported by more rigorous evidence. The key to demonstrating the stepwise nature of this reaction was the interception of a proposed intermediate. By using an alkene with a good leaving group, it was possible to divert the reaction from the expected cyclization to an open-chain adduct. This outcome strongly indicates that a discrete intermediate is formed, which can then either cyclize or undergo a competing elimination reaction, a hallmark of a stepwise mechanism.

The influence of catalysts, particularly transition metals, can further dictate the reaction pathway. In palladium-catalyzed reactions of propargylic carbonates, the choice of ligand plays a crucial role in determining whether the reaction proceeds through an "inner-sphere" or "outer-sphere" mechanism, which can be considered a facet of the stepwise versus concerted debate. For example, the use of bidentate ligands can block the coordination of a nucleophile to the palladium center, favoring an outer-sphere attack that leads to dienylation products. In contrast, a monodentate ligand may allow for the coordination of the nucleophile, resulting in an inner-sphere mechanism and the formation of a propargyl isomer.

Computational studies using Density Functional Theory (DFT) have become an invaluable tool for exploring the potential energy surfaces of these reactions. For the coupling of propargylic alcohols with carbon dioxide, a reaction closely related to the formation of carbonates, DFT calculations have revealed a two-stage process. This involves the initial formation of an α-alkylidene cyclic carbonate intermediate, which then undergoes further transformation. Such computational models help to visualize the transition states and intermediates, providing calculated energy barriers that can differentiate between concerted and stepwise routes.

In photoredox cobalt-catalyzed propargylation reactions of aldehydes using propargyl carbonates, a stepwise radical mechanism is proposed. The reaction is initiated by the formation of a propargyl radical, which then adds to the aldehyde. The formation of two diastereomeric allenyl-cobalt species as intermediates, which are formed reversibly, further supports a stepwise pathway where the stereoselectivity is determined in a subsequent step.

The following tables summarize key findings from mechanistic studies on this compound analogues.

Table 1: Mechanistic Data for the Aminolysis of 2,4,6-Trinitrophenyl Methyl Carbonate (TNPMC)

ParameterValueInterpretation
Brönsted β value0.36Consistent with a concerted mechanism
Brönsted plotLinearNo change in rate-determining step
Relative ReactivityTNPA > TNPMCElectron-releasing MeO group deactivates the carbonyl group in TNPMC

Table 2: Product Distribution in the Reaction of O-Methyl (S)-prop-2-ynyl Dithiocarbonate with Alkenes

Alkene TypeProduct TypeConclusion
Standard Electrophilic AlkeneCyclopentene derivativeAppears as a formal [3+2] cycloaddition
Alkene with Leaving GroupOpen-chain adductInterception of intermediate proves a stepwise pathway

Table 3: Influence of Palladium Ligands on Propargylic Substitution

Ligand TypeProposed MechanismMajor Product
Bidentate (e.g., dppe)Outer-sphere1,3-Dienyl isomer
Monodentate (e.g., MePhos)Inner-spherePropargyl isomer

Methyl Prop 2 Ynyl Carbonate As a Versatile Synthetic Building Block

Precursor for Pharmacologically Active Compounds

Methyl prop-2-ynyl carbonate is a key intermediate for introducing the prop-2-ynyl (propargyl) group into molecules, a moiety present in numerous pharmacologically active compounds. acs.org The terminal alkyne of the propargyl group is particularly useful for subsequent transformations, such as "click chemistry" reactions, to link different molecular fragments.

One notable example is in the synthesis of complex natural products with recognized biological activity. For instance, a stereoselective palladium-catalyzed cyclization utilizing a substituted methyl carbonate, specifically (E)-4-(2,6-dihydroxyphenyl)-2-methylbut-2-enyl methyl carbonate, is a key step in the enantioselective total synthesis of Rotenone. wits.ac.za Rotenone is a naturally occurring pesticide and piscicide with known insecticidal properties. wits.ac.za While not this compound itself, this synthesis highlights the utility of the methyl carbonate leaving group in palladium-catalyzed reactions to form crucial C-C bonds in the assembly of complex, bioactive molecules. wits.ac.za

Furthermore, the propargyl group is a component of known pharmaceuticals, such as the monoamine oxidase (MAO) inhibitor Pargyline. Although many reported syntheses of such molecules utilize propargyl bromide for N-alkylation, the use of propargylic carbonates under palladium catalysis represents a milder and more modern alternative for forging the necessary carbon-nitrogen bonds. acs.orgnih.gov

Intermediate in Agrochemical Synthesis

The utility of this compound extends to the agrochemical sector, where it serves as an intermediate in the development of derivatives for crop protection. acs.org The incorporation of the propargyl group can be a critical step in building the final molecular structure of pesticides and herbicides.

The synthesis of the natural pesticide Rotenone, as mentioned previously, is a prime example of a complex agrochemical whose synthesis can be achieved using a methyl carbonate precursor in a palladium-catalyzed reaction. wits.ac.za Additionally, other agrochemical formulations contain propargyl or prop-2-ynyloxy moieties. The synthesis of these compounds often involves the reaction of a nucleophile (like a phenol (B47542) or an amine) with a propargylating agent. This compound is an effective propargylating agent, particularly in palladium-catalyzed reactions like the Tsuji-Trost reaction, offering an alternative to harsher reagents like propargyl halides. nih.govorganic-chemistry.org

Construction of Complex Organic Scaffolds

The synthesis of N-propargyl amides is a crucial transformation, as the resulting products are precursors to a variety of heterocyclic compounds and other complex targets. While traditional methods often involve the reaction of propargylamine (B41283) with acyl chlorides, palladium catalysis enables the direct use of propargylic carbonates as the electrophile. wits.ac.zachinesechemsoc.org

A general and powerful method for forming C-N bonds is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with amine nucleophiles. In a key example, various propargyl carbonates react with diamine components to produce highly substituted piperazines and related nitrogen heterocycles in excellent yields. acs.org This reaction proceeds under mild conditions and demonstrates that the carbonate group is an effective leaving group in the palladium-catalyzed amination process. This fundamental transformation provides a direct pathway for reacting a generic amine with this compound to furnish the corresponding N-propargyl amine, which can then be acylated to form a carboxamide like N-prop-2-ynylbenzamide.

Homopropargylic amines are valuable synthetic intermediates, serving as precursors for nitrogen-containing heterocycles and other biologically active molecules. researchgate.net While many routes to these compounds involve the addition of organometallic propargyl reagents to imines, an analogous transformation can be achieved using propargylic carbonates as the propargyl source. mdpi.commdpi.com

Specifically, a protocol based on combined transition metal (palladium) and radical (titanium) chemistry enables the synthesis of homopropargylic alcohols from propargylic carbonates and carbonyl compounds (aldehydes or ketones). mdpi.com This reaction demonstrates the ability of the propargylic carbonate to act as a pronucleophile under catalytic conditions. The reaction tolerates a variety of terminal and internal alkynes within the carbonate structure. mdpi.com This provides a strong precedent for the analogous reaction with imines, which are the nitrogen-containing counterparts to carbonyls, to produce homopropargylic amines.

This compound is an effective precursor for the construction of complex spirocyclic systems, which are common motifs in natural products and pharmaceuticals. Palladium-catalyzed reactions that generate electrophilic π-allyl (or π-propargyl/allenyl) palladium complexes from propargylic carbonates are particularly powerful in this context. acs.org

In a seminal report, propargyl carbonates were used as masked bis-electrophiles in palladium-catalyzed reactions with indole- and oxindole-based bis-nucleophiles. acs.org This reaction forges two carbon-carbon or carbon-nitrogen bonds in a single process, providing rapid access to intricate spirocyclic products in good yields. acs.org Furthermore, the derivatization of homopropargylic amines, which can be synthesized from propargyl precursors, offers another route to spirocycles. For example, a homopropargylic sulfonamide can undergo an enyne ring-closing metathesis in the presence of a Grubbs catalyst to yield a spirocyclic product. acs.org A patent also describes a method for synthesizing chiral spiro molecules that specifically involves obtaining a propargyl carbonate from propargyl alcohol.

Aryl propargyl ethers, such as (prop-2-ynyloxy)benzene derivatives, are important intermediates in organic synthesis, notably for creating triazoles via click chemistry or for synthesizing benzofuran (B130515) derivatives. jcsp.org.pkplos.org The standard synthesis involves the Williamson ether synthesis using a phenol and propargyl bromide. nih.gov However, a milder and more versatile method is the palladium-catalyzed Tsuji-Trost reaction, which couples phenols with allylic or propargylic carbonates. nih.govorganic-chemistry.org

The reaction of a phenol with this compound in the presence of a palladium catalyst proceeds via the formation of a π-allyl palladium intermediate. The phenoxide nucleophile then attacks this intermediate to form the aryl propargyl ether with high efficiency. This methodology is demonstrated in the reaction of various phenolic compounds with allyl methyl carbonate, a close analogue of this compound, which proceeds smoothly in water using a palladium-nanoparticle catalyst to afford the corresponding allylic aryl ethers. rsc.org This establishes a clear precedent for the use of this compound in the efficient, palladium-catalyzed synthesis of (prop-2-ynyloxy)benzene derivatives.

Preparation of Substituted (Prop-2-ynyloxy)benzene Derivatives

Introduction of Alkyne Functionality into Organic Molecules

This compound is a valuable reagent for the introduction of the alkyne functionality into a wide range of organic molecules. The carbonate group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the efficient transfer of the propargyl group (prop-2-ynyl group) to various nucleophiles. This process, often referred to as propargylation, is a cornerstone of synthetic organic chemistry due to the versatility of the resulting terminal alkyne.

Palladium-catalyzed reactions are particularly effective for the propargylation of soft nucleophiles using propargyl carbonates. medchemexpress.com The regioselectivity of these reactions can often be controlled by the choice of ligands. For example, the reaction of methyl propargyl carbonate with α,α-diarylacetonitrile can lead to either the propargyl isomer or 1,3-dienyl products depending on whether a monodentate or bidentate phosphine (B1218219) ligand is used, respectively. medchemexpress.com

The introduction of the propargyl group is not limited to carbon nucleophiles. Nitrogen and oxygen nucleophiles readily react with propargylating agents to afford N-propargylated and O-propargylated products, respectively. For instance, the propargylation of isatins can be achieved using propargyl bromide in the presence of a base like potassium carbonate. smolecule.com Similarly, (prop-2-ynyloxy)benzene derivatives can be synthesized from the corresponding phenols and propargyl bromide. nih.govacs.org These reactions demonstrate the broad applicability of the propargyl group as a means to introduce a terminal alkyne.

The following table provides examples of the introduction of alkyne functionality into organic molecules using propargylating agents.

SubstratePropargylating AgentCatalyst/ConditionsProduct TypeReference
α,α-DiarylacetonitrileMethyl propargyl carbonatePalladium with monodentate ligandPropargylated nitrile medchemexpress.com
IsatinsPropargyl bromideK2CO3N-Propargyl isatin smolecule.com
PhenolsPropargyl bromideK2CO3, Acetone(Prop-2-ynyloxy)benzene nih.govacs.org
ArenesPropargyl alcoholsLewis acids (e.g., Sc(OTf)3)(Prop-2-ynyl)arenes nih.gov
Coenzyme Q0Propargylic alcoholsSc(OTf)3, Hantzsch esterPropargylated Coenzyme Q0 ugent.be

Applications in Click Chemistry Linkages

The terminal alkyne functionality introduced by this compound and related propargylating agents is a key component in one of the most powerful and versatile ligation reactions in modern chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.gov This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage between an alkyne-functionalized molecule and an azide-functionalized molecule under mild conditions. nih.gov

This compound itself is classified as a click chemistry reagent due to its terminal alkyne group. chemscene.com Molecules functionalized with the propargyl group derived from this carbonate can be readily employed in CuAAC reactions. This has broad applications in various fields, including drug discovery, materials science, and bioconjugation.

For example, propargyl-containing building blocks can be "clicked" with azide-modified biomolecules, polymers, or surfaces to create complex architectures. sun.ac.za Propargyl-PEG-nitrophenyl carbonate is a known click chemistry reagent that contains an alkyne group for copper-catalyzed azide-alkyne cycloaddition. medchemexpress.com The reactivity of propargylic carbonates in CuAAC reactions has been studied, and while some carbonates can be prone to leaving group elimination upon formation of the copper-acetylide, the use of accelerating ligands can suppress this side reaction. nih.gov

The versatility of the click chemistry approach is further highlighted by the synthesis of complex molecules such as tertiary propargylic sulfones, which can subsequently undergo CuAAC reactions with azides to form triazoles. rsc.org This demonstrates the modular nature of click chemistry, where functional groups can be introduced and then used for further ligation.

The following table lists examples of compound classes that can be functionalized for click chemistry using the propargyl group.

Functionalized Molecule ClassClick Reaction PartnerResulting Linkage/ProductApplication AreaReference
Polymers (e.g., Polyurethanes)Azide-functionalized moleculesTriazole-linked side chainsMaterials Science
Peptides and ProteinsAzide-modified probes or labelsTriazole-linked bioconjugatesChemical Biology
Small Molecule ScaffoldsAzide-containing building blocksComplex triazole-containing moleculesMedicinal Chemistry rsc.orgsmolecule.com
Surfaces and NanoparticlesAzide-modified surfacesFunctionalized materialsMaterials Science

Polymerization and Material Science Applications of Methyl Prop 2 Ynyl Carbonate Analogues

Synthesis of Polycarbonates

The synthesis of polycarbonates can be achieved through several principal routes. A traditional and widely used industrial method involves the polycondensation reaction of a bisphenol, such as bisphenol A, with phosgene, a highly reactive and toxic gas. pslc.ws This process, known as interfacial polycondensation, typically occurs in the presence of a base like sodium hydroxide. pslc.ws

To circumvent the use of hazardous phosgene, alternative "green" methods have been developed. One prominent approach is the transesterification of diphenyl carbonate or dimethyl carbonate with a diol like bisphenol A. mdpi.com The reaction is typically conducted at high temperatures under vacuum to drive the reaction forward by removing the phenol (B47542) or methanol (B129727) byproduct.

A third major route, which is particularly relevant for creating functional and biodegradable polymers, is the ring-opening polymerization (ROP) of cyclic carbonate monomers. rsc.orgrsc.org This method offers excellent control over the polymer's molecular weight, architecture, and dispersity. nih.govrsc.org ROP can be catalyzed by various systems, including organocatalysts, which are metal-free and offer a milder reaction pathway. rsc.orgumons.ac.be Six, seven, and eight-membered cyclic carbonates are commonly used monomers. rsc.orgbham.ac.uk Functional groups can either be part of the monomer structure before polymerization or introduced onto the polymer backbone after polymerization. rsc.orgrsc.org Additionally, the copolymerization of epoxides and carbon dioxide (CO₂) presents another pathway to aliphatic polycarbonates, which can be functionalized post-polymerization. rsc.orgumons.ac.be

Methyl Prop-2-ynyl Carbonate as a Monomer for Polymeric Materials

While linear carbonates like this compound itself are not typically used directly for high molecular weight polymer synthesis, the essential propargyl functional group it contains is of great interest in material science. plos.org To incorporate this functionality into a polymer backbone, the propargyl group is usually integrated into a cyclic carbonate monomer, which can then undergo controlled ring-opening polymerization (ROP). rsc.orgresearchgate.net This strategy allows for the creation of linear aliphatic polycarbonates with pendant alkyne groups that are readily available for post-polymerization modification. rsc.org

Several alkyne-functional cyclic carbonate monomers have been synthesized and polymerized. A notable example is 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one (MPC), a six-membered cyclic carbonate derived from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). rsc.orgresearchgate.net Another is prop-2-yn-1-yl 2-oxo-1,3,6-dioxazocane-6-carboxylate (P-8NC), an eight-membered N-cyclic carbonate. nih.govresearchgate.net The organocatalytic ROP of these monomers provides well-defined polycarbonates with predictable molar masses and low dispersities. nih.govresearchgate.net

The polymerization of these alkyne-functional monomers has been studied using various organocatalysts, demonstrating the versatility of the approach.

Table 1: Organocatalytic Ring-Opening Polymerization of Alkyne-Functional Cyclic Carbonate Monomer P-8NC umons.ac.benih.gov
Catalyst/Co-catalystTime (h)Conversion (%)Mn,exp (kDa)Dispersity (Đ)
DBU0.5>9910.11.13
TU / DBU29610.51.11
DPP2418--
DMAP24<5--
(-)-Sparteine2415--

Data from the polymerization of prop-2-yn-1-yl 2-oxo-1,3,6-dioxazocane-6-carboxylate (P-8NC) initiated by benzyl (B1604629) alcohol in CH₂Cl₂ at room temperature. umons.ac.benih.gov

Ring-Opening Graft Polymerization of Related Carbonates

Ring-opening polymerization (ROP) is a powerful technique not only for creating linear polymers but also for synthesizing more complex architectures like graft copolymers. bham.ac.uk In the context of functional carbonates, grafting can be achieved through several strategies.

One approach is the "grafting-from" method, where a polymer backbone with initiator sites is used to initiate the ROP of a cyclic carbonate monomer, growing the grafts from the main chain. A second approach, "grafting-to," involves attaching pre-synthesized polymer chains to a functional polymer backbone. A third method, "grafting-through," involves the polymerization of a macromonomer—a monomer that already has a polymer chain attached to it.

For polycarbonates, a common strategy involves the post-polymerization modification of a linear backbone produced by ROP. rsc.org For instance, a polycarbonate synthesized with pendant hydroxyl groups can have other molecules or polymer chains grafted onto it. scispace.com More directly related to alkyne-functional carbonates, a polycarbonate backbone with pendant alkyne groups can serve as a scaffold. researchgate.net Various azide-terminated molecules or polymers (such as polyethylene (B3416737) glycol) can then be "clicked" onto the backbone via copper-catalyzed azide-alkyne cycloaddition (CuAAC), effectively creating a graft copolymer. rsc.org This modular approach allows for precise control over the structure and properties of the final material. For example, propargyl palmitate has been successfully grafted onto polycarbonates to create amphiphilic block-graft copolymers. rsc.org

Development of Functional Polymeric Materials

The development of functional polymeric materials from this compound analogues hinges on the versatility of the pendant alkyne group. rsc.org This chemical handle allows for post-polymerization modification through highly efficient and specific reactions, collectively known as "click chemistry". rsc.orgnih.gov These reactions enable the attachment of a wide array of functional molecules, tailoring the polymer's properties for specific applications. uwo.ca

The most common click reaction employed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. rsc.org Polycarbonates bearing pendant propargyl groups can be reacted with various azide-containing molecules to impart new functionalities. researchgate.net For instance, grafting hydrophilic molecules like sugars (e.g., 2-azidoethyl β-D-glucopyranoside) can alter the polymer's solubility and biocompatibility, making it suitable for biomedical applications such as drug delivery. rsc.orgacs.org

Another powerful modification is the thiol-yne reaction, where a thiol compound adds across the alkyne group. nih.gov This reaction can be initiated by UV light and allows for the creation of cross-linked networks or the attachment of thiol-containing biomolecules. researchgate.net These modification strategies provide a powerful toolbox for materials scientists to design advanced polymers with precisely controlled chemical and physical properties, starting from a single, versatile polycarbonate scaffold. rsc.orgnih.gov

Table 2: Examples of Post-Polymerization Functionalization of Alkyne-Bearing Polycarbonates
Polymer BackboneClick ReactionReagentResulting FunctionalityReference
Poly(MPC-co-L-lactide)CuAAC2-azidoethyl β-D-glucopyranosidePendant sugar moieties rsc.orgresearchgate.net
Poly(MPC-co-L-lactide)CuAAC2-azidoethyl β-lactosidePendant sugar moieties rsc.orgresearchgate.net
Alkyne-functional polycarbonateCuAACPropargyl palmitateAmphiphilic graft copolymer rsc.org
Alkyne-containing PGCsCuAACAzide-terminated moleculesAmphiphilic diblock copolymers acs.org
Alkyne-containing PGCsThiol-yne AdditionThiol-containing moleculesVaried functional groups acs.org

PGCs: poly(D-glucose carbonate)s; MPC: 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one

Advanced Characterization Techniques for Methyl Prop 2 Ynyl Carbonate and Its Reaction Products

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. Methyl prop-2-ynyl carbonate has several characteristic functional groups that give rise to strong, identifiable peaks in an IR spectrum.

The key absorptions include:

Alkyne Group: A sharp, weak absorption around 2100-2160 cm⁻¹ for the C≡C stretch and a strong, sharp absorption around 3250-3300 cm⁻¹ for the terminal ≡C-H stretch. mdpi.com

Carbonate Group: A very strong absorption for the C=O stretch, typically appearing at a high wavenumber (1740-1815 cm⁻¹) for carbonates. An intense C-O stretching absorption is also expected between 1250-1300 cm⁻¹.

Alkyl Group: C-H stretching vibrations for the methyl and methylene (B1212753) groups typically appear just below 3000 cm⁻¹.

The presence of these distinct peaks allows for the confirmation of both the carbonate and the propargyl functionalities within the molecule.

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupBond VibrationWavenumber (cm⁻¹)Intensity
Terminal Alkyne≡C-H stretch~3300Strong, Sharp
AlkyneC≡C stretch~2150Weak, Sharp
Carbonyl (Carbonate)C=O stretch~1760Very Strong
CarbonateC-O stretch~1260Strong
AlkylC-H stretch2850-2960Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography (GC) with the detection power of mass spectrometry. The GC separates individual components of a mixture before they enter the mass spectrometer for detection. etamu.edu This is particularly useful for analyzing the products of a chemical reaction to determine purity and identify byproducts. semanticscholar.org

For this compound (Molecular Weight: 114.1 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 114. echemi.comsynquestlabs.com The fragmentation pattern provides a "fingerprint" for the molecule. etamu.edu Common fragmentation pathways for this compound would likely involve the loss of small, stable fragments:

Loss of the propargyl radical (•CH₂C≡CH, 39 u) resulting in a fragment at m/z = 75.

Loss of a methoxy (B1213986) radical (•OCH₃, 31 u) resulting in a fragment at m/z = 83.

Loss of carbon dioxide (CO₂, 44 u) following rearrangement.

Analysis of reaction products, such as those from the dialkylation of active methylene compounds with propargyl groups, often utilizes GC-MS to confirm the mass of the final product and identify characteristic fragments. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the deduction of its elemental formula. researchgate.net Unlike nominal mass spectrometry, HRMS instruments can measure mass-to-charge ratios to four or more decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental compositions. researchgate.net

For this compound (C₅H₆O₃), the theoretical exact mass is a critical parameter for its identification. The calculated exact mass is 114.0317 g/mol . molbase.comechemi.com Experimental HRMS analysis of a purified sample of this compound would be expected to yield a mass measurement extremely close to this theoretical value.

In the context of its reaction products, HRMS is crucial for confirming the successful synthesis of new molecules. For instance, if this compound were to react to form a larger molecule, HRMS would be used to verify the mass of the resulting product. The standard method involves comparing the experimentally measured mass with the mass calculated for the expected product's chemical formula. As an example from the analysis of other organic compounds, a product might be reported with both its calculated and experimentally found mass, such as "HRMS (EI) calcd for C₁₅H₂₁BO₂: 244.1635; found 244.1641". rsc.org This close correlation provides strong evidence for the proposed structure.

Table 1: Illustrative HRMS Data for a Hypothetical Reaction Product This table demonstrates how HRMS data is typically presented to confirm the identity of a synthesized compound.

Hypothetical CompoundMolecular FormulaCalculated Mass (m/z)Found Mass (m/z)Reference
Product AC₁₆H₂₀BNO₂269.1587269.1584 rsc.org
Product BC₁₃H₁₃NO₂215.3215.0 wiley-vch.de

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Spectrometry

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing large, non-volatile, and thermally fragile molecules such as polymers, proteins, and complex organic molecules. news-medical.net The analyte is co-crystallized with a matrix compound, which absorbs the laser energy, promoting gentle ionization and vaporization of the analyte. news-medical.net

While this compound itself is a small molecule likely amenable to other ionization methods, MALDI-TOF would be an invaluable technique for characterizing polymers or large adducts formed from its reactions. For example, if this compound were used in polymerization reactions, MALDI-TOF could provide information on the molecular weight distribution, polydispersity index, and the structure of repeating units and end-groups. news-medical.net

The choice of matrix is critical for successful MALDI-TOF analysis. For many organic and organometallic compounds, 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) is considered an excellent neutral matrix as it promotes efficient ion formation with minimal analyte decomposition. news-medical.netamazonaws.com However, caution is advised when analyzing compounds containing aliphatic primary or secondary amino groups, as the DCTB matrix can form adducts with the analyte, leading to potentially misleading results. nih.gov The analysis of high-sulfur polymers from inverse vulcanization has also been successfully performed using MALDI-TOF, even without a matrix, demonstrating the technique's versatility in characterizing complex macromolecular structures. mdpi.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of a synthesized compound.

The molecular formula of this compound is C₅H₆O₃. echemi.com Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight (u)CountTotal Mass (u)Percentage (%)
CarbonC12.011560.05552.63%
HydrogenH1.00866.0485.30%
OxygenO15.999347.99742.07%
TotalC₅H₆O₃-14114.100100.00%

For novel reaction products of this compound, elemental analysis provides definitive proof of their composition. Experimental results are typically considered acceptable if the found percentages are within ±0.4% of the calculated values. For example, published data for a synthesized compound with the formula C₁₄H₁₅NO₂ reported: "elemental analysis calcd (%): C 73.34, H 6.59, N 6.11; found C 73.47, H 6.56, N 6.09". wiley-vch.de This high degree of agreement validates the proposed formula and indicates a high level of purity.

Theoretical and Computational Studies of Methyl Prop 2 Ynyl Carbonate Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is highly effective for predicting reaction mechanisms, transition states, and activation energies, thereby elucidating the most probable reaction pathways. mdpi.comrsc.org For a molecule like methyl prop-2-ynyl carbonate, DFT can be employed to study reactions involving its key functional groups: the terminal alkyne and the carbonate ester.

A common application of DFT is in studying cycloaddition reactions, where the alkyne group of a propargyl moiety can participate. mdpi.com For instance, the [3+2] cycloaddition of azides to alkynes is a well-studied reaction class where DFT calculations at levels like B3LYP/6-31G(d) have been used to determine the regioselectivity and activation barriers of the reaction pathways. mdpi.com Such studies can distinguish between different potential mechanisms, such as concerted versus stepwise radical-mediated pathways. mdpi.com

The reactivity and stability of a molecule can be further understood by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity. iucr.orgiucr.org A smaller energy gap generally implies higher reactivity. In a study on a related propargyl-containing compound, 1-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, DFT calculations at the B3LYP/6-311G(d,p) level determined the HOMO-LUMO energy gap to be approximately 5.41 eV, indicating significant stability. iucr.orgiucr.org Similar calculations for this compound would reveal its electronic properties and susceptibility to nucleophilic or electrophilic attack.

Table 1: DFT-Calculated Properties for a Structurally Related Propargyl Compound Data from a study on 1-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one. iucr.orgiucr.org

ParameterValueSignificance
HOMO Energy-5.8885 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-0.4770 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.4115 eVIndicates chemical reactivity and stability; a larger gap suggests higher stability.
C—H···O Hydrogen Bond Energy20.2 - 46.8 kJ mol⁻¹Quantifies the strength of intermolecular interactions influencing crystal packing and conformation. iucr.orgresearchgate.net

Molecular Dynamics Simulations of Catalytic Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique is invaluable for studying the dynamic interactions between a substrate, such as this compound, and a catalyst or a biological macromolecule. mdpi.com MD simulations can reveal the stability of binding complexes, conformational changes, and the role of solvent molecules in a reaction. researchgate.net

In the context of catalysis, MD simulations can model the interaction of this compound with a catalyst surface or active site. For example, the catalytic cycloaddition of CO2 to epoxides to form cyclic carbonates is a process where the interaction between the catalyst and reactants is crucial. unia.es MD simulations have been used to study the solubility and dissociation of ionic liquid catalysts in the reaction medium, finding that ion-pairing can be a dominant factor, which challenges the assumption of freely interacting ionic species in some proposed mechanisms. unia.es

For this compound, MD simulations could be used to investigate its interaction with transition metal catalysts often employed in alkyne chemistry or with enzymes in a biological context. The simulations would track the trajectory of the molecule within the catalytic pocket, calculate binding free energies, and identify key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the transition state and facilitate the reaction. researchgate.netscielo.br

Table 2: Key Parameters from a Hypothetical MD Simulation of a Catalytic System Illustrative data based on typical outputs from MD simulations of small molecule-catalyst interactions.

Simulation ParameterDescriptionIllustrative Value/Observation
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions from a reference structure, indicating the stability of the substrate-catalyst complex.Low and stable RMSD (< 2 Å) suggests a stable binding pose.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms, highlighting flexible regions of the molecule or catalyst.Higher RMSF in the propargyl group may indicate its dynamic role in binding.
Intermolecular Hydrogen BondsQuantifies the number and duration of hydrogen bonds between the substrate and catalyst.Persistent H-bonds between the carbonate oxygen and catalyst residues would indicate a key stabilizing interaction.
Binding Free Energy (ΔG_bind)The free energy change upon binding of the substrate to the catalyst, often calculated using methods like MM/PBSA or MM/GBSA.A negative value (e.g., -8.5 kcal/mol) would indicate favorable binding.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Trends

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activity. researchgate.net By developing a mathematical model, QSAR can predict the reactivity or activity of new, unsynthesized compounds, guiding the design of molecules with desired properties. acs.org

A QSAR study on the reactivity of this compound would involve synthesizing a library of related carbonate compounds with systematic variations in their structure (e.g., substituting the methyl group or modifying the alkyne). The reactivity of each compound in a specific reaction would be measured experimentally. Then, various molecular descriptors (physicochemical properties) would be calculated for each compound. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., LogP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that relates the descriptors to the observed reactivity. For instance, a QSAR model might reveal that reactivity is positively correlated with the LUMO energy and negatively correlated with a steric parameter, providing a quantitative basis for understanding reactivity trends within the chemical series.

Table 3: Hypothetical QSAR Data for a Series of Propargyl Carbonate Derivatives This table illustrates the type of data used in a QSAR study to build a predictive model for chemical reactivity.

CompoundSubstituent (R)LogPLUMO Energy (eV)Steric Parameter (Molar Volume, ų)Observed Reactivity (log(k))
1 -CH₃ (Methyl)0.40-0.48105.21.25
2 -CH₂CH₃ (Ethyl)0.82-0.51121.51.18
3 -CH(CH₃)₂ (Isopropyl)1.15-0.55137.81.09
4 -C(CH₃)₃ (tert-Butyl)1.58-0.59154.10.95
5 -Ph (Phenyl)1.95-0.95152.31.68

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl Prop-2-ynyl Carbonate in laboratory settings?

  • Methodology : A common approach involves the condensation of propargyl alcohol with a carbonyl chloride derivative (e.g., methyl chloroformate) in the presence of a basic catalyst. For example, in analogous syntheses, SBA-Pr-NH₂ (a functionalized mesoporous silica catalyst) has been used to facilitate esterification under mild conditions, achieving yields >85% . Reaction parameters such as temperature (typically 0–25°C), solvent choice (e.g., dichloromethane or THF), and catalyst loading (1–5 mol%) require optimization to minimize side reactions like hydrolysis of the carbonate group.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Analytical Workflow :

  • ¹H/¹³C NMR : The propargyl proton (≡C-H) appears as a triplet near δ 2.5–3.0 ppm, while the carbonate carbonyl (O-C=O) resonates at δ 150–160 ppm in ¹³C NMR.
  • FT-IR : Key peaks include the alkyne C≡C stretch (~2100–2260 cm⁻¹) and carbonate C=O stretch (~1740–1780 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm deviation from the theoretical mass.
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities in structural assignments .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Handling Protocol : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and hydrolysis. Avoid contact with strong oxidizers or bases, as the propargyl group is susceptible to nucleophilic attack and polymerization . Degradation can be monitored via periodic NMR or TLC analysis.

Advanced Research Questions

Q. How can this compound be utilized as a building block in click chemistry reactions for polymer synthesis?

  • Application : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, in synthesizing silsesquioxane-based nanocomposites, propargyl esters react with azide-functionalized polyhedral oligomeric silsesquioxane (POSS) to form triazole-linked architectures . Optimize reaction stoichiometry (1:1.2 azide:alkyne ratio) and use Cu(I) catalysts (e.g., TBTA ligand systems) to enhance regioselectivity.

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

  • Data Reconciliation :

Validate computational models (e.g., DFT or MD simulations) by comparing activation energies with experimental kinetic data (e.g., Arrhenius plots from calorimetry).

Investigate solvent effects: Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than gas-phase calculations predict.

Use isotopic labeling (e.g., ¹³C-labeled carbonate) to trace reaction pathways and identify intermediates via NMR or MS .

Q. How does the steric environment of the propargyl group in this compound influence its reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The linear geometry of the alkyne moiety creates steric hindrance, reducing accessibility for bulky nucleophiles (e.g., tert-butoxide). Kinetic studies using competing nucleophiles (e.g., iodide vs. thiolate) reveal a preference for smaller, softer nucleophiles. Solvent polarity also modulates reactivity—nonpolar solvents favor SN2 mechanisms, while polar solvents may stabilize carbocation intermediates .

Methodological Best Practices

  • Reporting Standards : Follow guidelines for experimental reproducibility (e.g., Beilstein Journal protocols):
    • Include full synthetic procedures, including catalyst preparation and purification steps.
    • Deposit spectral data in public repositories (e.g., IUCrData for crystallographic data) and cite computational methods used .
  • Safety Compliance : Adhere to REACH regulations and SDS guidelines for waste disposal (e.g., incineration in certified facilities for carbonate-containing residues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.